Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate is a bicyclic compound that belongs to the class of oxabicyclo compounds. It features a unique bicyclic structure that incorporates both hydroxy and carboxylate functional groups, which contribute to its chemical reactivity and potential biological activity. The compound is of interest in medicinal chemistry due to its structural properties, which may influence its pharmacological effects.
The compound has been synthesized and characterized in various studies, with patents detailing methods for its preparation and potential applications in treating joint damage and other medical conditions . Research articles have also explored its synthesis and biological activities, highlighting its relevance in organic chemistry and pharmacology .
Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate can be classified as:
The synthesis of Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate typically involves multi-step organic reactions that may include cyclization, functional group modifications, and esterification processes.
One common synthetic route involves the use of starting materials that undergo cyclization to form the bicyclic framework. The introduction of the hydroxy group can be achieved through hydroxylation reactions, while the carboxylate moiety is introduced via esterification with ethyl alcohol. Specific reaction conditions such as temperature, pressure, and catalysts play a critical role in optimizing yield and purity .
Key molecular data includes:
Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate can participate in various chemical reactions due to its functional groups:
The reactivity of the hydroxy group allows for further functionalization through substitution reactions or oxidation processes that can modify the compound for specific applications .
The mechanism of action for Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate is primarily related to its interaction with biological targets such as enzymes or receptors involved in metabolic pathways.
Research indicates that compounds of this class may exhibit anti-inflammatory properties or influence chondrogenesis—making them potential candidates for treating joint-related disorders .
Thermal stability assessments reveal that the compound decomposes at elevated temperatures above 200 °C .
Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate has potential applications in:
Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing the unsaturated oxabicyclic framework prior to epoxidation or cyclopropanation. This approach typically employs Grubbs catalysts to mediate the intramolecular cyclization of diene precursors containing appropriately positioned oxygen functionalities. A critical advantage of RCM lies in its tolerance of diverse functional groups, enabling the installation of the ethyl carboxylate moiety early in the synthetic sequence. The stereochemical outcome is profoundly influenced by the geometry of the olefinic precursors, with (Z)-configured dienes generally affording the desired cis-fused [4.1.0] bicyclic system more efficiently. Subsequent stereoselective epoxidation of the RCM-derived dihydrooxepin intermediate must be carefully controlled to achieve the desired (1R,5R,6S) configuration. Transition metal-mediated epoxidation catalysts, particularly those with chiral salen ligands, have demonstrated promising enantioselectivities for this transformation, though the strained nature of the bicyclic system presents challenges in achieving high enantiomeric excess [7].
Table 1: Ring-Closing Metathesis Approaches to Bicyclic Scaffolds
| Diene Precursor | Catalyst | Reaction Temp (°C) | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| Ethyl 2,7-dienoate | Grubbs II | 40 | 68 | >20:1 cis:trans |
| Ethyl 2,8-dienoate | Hoveyda-Grubbs | 25 | 82 | 15:1 cis:trans |
| Ethyl 3,8-dienoate | Grela catalyst | 35 | 75 | >25:1 cis:trans |
Alternative synthetic routes exploit epoxide-opening cyclizations to simultaneously establish the oxirane and cyclopropane rings with precise stereocontrol. These methodologies typically begin with cyclohexadiene derivatives containing strategically positioned epoxy alcohols. Under carefully controlled acidic conditions, these substrates undergo intramolecular nucleophilic attack, inducing stereospecific cyclopropane ring formation. The ethyl carboxylate group is introduced either before or after the key cyclization step, with pre-functionalization offering superior stereochemical control. A particularly efficient route employs ethyl (4R,5R)-4,5-epoxycyclohex-1-ene-1-carboxylate as a key intermediate, which undergoes magnesium bromide-mediated cyclization to afford the tricyclic system with retention of configuration at the epoxide carbons. This method capitalizes on the inherent stereoelectronic bias of the epoxy system to direct the stereochemistry of cyclopropanation, reliably generating the (1R,5R,6S) configuration when starting from enantiomerically pure epoxide precursors. Yields range from 55-75% with diastereomeric ratios exceeding 9:1, though the strong dependence on precursor stereopurity remains a limitation [8].
Achieving the target (1R,5R,6S) stereochemistry typically requires sophisticated separation technologies due to the formation of complex diastereomeric mixtures during synthesis. Chiral stationary phase HPLC employing polysaccharide-based columns (Chiralpak AD-H, Chiralcel OD-R) has demonstrated exceptional resolving power for the closely related stereoisomers of this oxabicyclic system. Mobile phases consisting of heptane/isopropanol/ethanol (85:10:5) with 0.1% trifluoroacetic acid modifier achieve baseline separation of all eight possible stereoisomers, enabling isolation of the desired (1R,5R,6S) enantiomer with >99% enantiomeric excess. Preparative-scale separations yield 15-30 mg per injection cycle, making this approach viable for small-scale pharmaceutical applications requiring high stereochemical purity. Crystallization-induced diastereomeric resolution offers a complementary approach through formation of diastereomeric salts with chiral amines such as (1S,2R)-(-)-cis-1-amino-2-indanol. The hydrochloride salt of the target (1R,5R,6S) isomer displays superior crystallinity in ethanol/water mixtures, enabling isolation with 98% diastereomeric excess after two recrystallizations. This method is particularly valuable for large-scale production where chromatography becomes impractical [3].
The stereoselective introduction of the C5 hydroxy group represents the most significant challenge in the synthesis of the target molecule. Asymmetric catalytic methods have emerged as superior approaches compared to stoichiometric chiral auxiliaries or resolution techniques. Three principal catalytic strategies have demonstrated efficacy:
Biocatalytic Hydroxylation: Engineered cytochrome P450 monooxygenases and ketoreductases have achieved remarkable stereocontrol for the reduction of the corresponding ketone precursor. Particularly promising results were obtained with Lactobacillus kefir alcohol dehydrogenase mutants immobilized on magnetic nanoparticles, which catalyze the reduction of ethyl (1R,5R)-7-oxabicyclo[4.1.0]hept-2-en-3-one-5-carboxylate to the (6S)-alcohol with 98% ee and quantitative yield. The immobilized biocatalyst retains >90% activity after ten reaction cycles, addressing previous limitations in biocatalyst longevity [5].
Organocatalytic Epoxidation: Chiral ketone-mediated epoxidation of the ethyl 5-hydroxy-4-cyclohexenecarboxylate precursor provides direct access to the desired stereochemistry. Bicyclic proline-derived ketones bearing electron-withdrawing groups at C3 effectively transfer oxygen to the alkene face opposite the existing hydroxy group, capitalizing on substrate-directed stereocontrol. This approach achieves 92% ee with catalyst loadings of 5-10 mol%, though the requirement for anhydrous conditions and oxidant stoichiometry present scalability challenges.
Metal-Catalyzed Asymmetric Hydrogenation: Ruthenium complexes with chiral bisphosphine ligands (especially DuPhos and BINAP derivatives) catalyze the hydrogenation of enol ester precursors to establish the C5 stereocenter. The ethyl carboxylate moiety coordinates effectively with the metal center, enabling facial discrimination during hydride transfer. While this method achieves up to 95% ee, competing over-reduction of the cyclopropane ring remains a concern, necessitating careful optimization of hydrogen pressure and temperature [8].
Table 2: Asymmetric Hydroxylation Method Comparison
| Method | Catalyst System | Temperature (°C) | ee (%) | Reaction Time (h) | Scale Potential |
|---|---|---|---|---|---|
| Biocatalytic | LkADH-mutant@Fe3O4 | 30 | 98 | 6 | Industrial |
| Organocatalytic | (2S)-Fluoro-ketone | -20 | 92 | 48 | Laboratory |
| Metal-Catalyzed | Ru-(S)-BINAP | 50 | 95 | 12 | Pilot |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: